molecular formula C12H14N2O B7641429 3-(But-2-ynylamino)-2-methylbenzamide

3-(But-2-ynylamino)-2-methylbenzamide

Cat. No.: B7641429
M. Wt: 202.25 g/mol
InChI Key: MWNUBIRVAQMMRM-UHFFFAOYSA-N
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Description

3-(But-2-ynylamino)-2-methylbenzamide is a benzamide derivative characterized by a 2-methyl substituent on the benzamide core and a but-2-ynylamino group at the 3-position. The compound’s synthesis likely involves coupling 3-amino-2-methylbenzamide with but-2-ynyl halides or via nucleophilic substitution, analogous to methods used for related benzamides (e.g., ) .

Properties

IUPAC Name

3-(but-2-ynylamino)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-4-8-14-11-7-5-6-10(9(11)2)12(13)15/h5-7,14H,8H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNUBIRVAQMMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC1=CC=CC(=C1C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(But-2-ynylamino)-2-methylbenzamide with structurally analogous benzamide derivatives, focusing on substituent effects, synthesis routes, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications References
This compound 2-Methylbenzamide But-2-ynylamino (C≡C) at C3 Potential catalytic ligand; reactive alkyne for click chemistry Inferred
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide N,O-bidentate directing group Metal-catalyzed C–H functionalization
2-{[(2-Methylbutan-2-yl)amino]methyl}benzamide Benzamide Branched alkylamino at C2 Structural analog; saturated alkyl chain reduces reactivity
Methyl 3-arylamino-2-benzoylaminobut-2-enoate Benzamide + enoate Arylamino and enoate groups Precursor for heterocyclic synthesis (e.g., oxazoloquinolines)

Key Observations

Substituent Reactivity: The but-2-ynylamino group in the target compound introduces sp-hybridized carbons, enhancing reactivity toward metal-catalyzed cycloadditions (e.g., Huisgen reactions) compared to saturated alkyl chains in analogs like 2-{[(2-methylbutan-2-yl)amino]methyl}benzamide . In contrast, the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () enables coordination to transition metals, making it superior for directing C–H activation .

Synthesis Methods: The target compound’s synthesis may parallel that of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which uses 3-methylbenzoyl chloride and amino alcohols . Replacing the amino alcohol with but-2-ynylamine could yield the desired product.

Structural Characterization :

  • X-ray crystallography (utilizing SHELX software, as in ) confirmed the planar benzamide core and substituent geometry in related compounds . Similar analysis would validate the target compound’s structure.

Functional Applications: The alkyne group in this compound offers click chemistry compatibility, unlike the hydroxyl-directed metal coordination in ’s compound. Compared to ’s enoate derivatives, the target lacks an ester group, limiting its utility in heterocyclic synthesis but enhancing stability .

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